molecular formula C16H21ClN2O3S B2551118 N-(3-chlorophenyl)-3-(cyclohexylsulfonyl)azetidine-1-carboxamide CAS No. 1798034-62-4

N-(3-chlorophenyl)-3-(cyclohexylsulfonyl)azetidine-1-carboxamide

Cat. No.: B2551118
CAS No.: 1798034-62-4
M. Wt: 356.87
InChI Key: VIHAJULPVYIHGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chlorophenyl)-3-(cyclohexylsulfonyl)azetidine-1-carboxamide is a useful research compound. Its molecular formula is C16H21ClN2O3S and its molecular weight is 356.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Activated Monomer Polymerization

In the study of polymer science, azetidine derivatives, including those similar to N-(3-chlorophenyl)-3-(cyclohexylsulfonyl)azetidine-1-carboxamide, have been found to undergo activated monomer polymerization. This process allows for the creation of polymers with unique properties, such as semi-crystalline structures and amorphous forms, depending on the reaction conditions and the type of monomers used. Such polymers could have applications in various industries, including materials science and engineering (Reisman et al., 2020).

Synthesis of Functionalized Aziridines

Azetidine derivatives serve as precursors in the synthesis of functionalized aziridines, which are valuable in medicinal chemistry and synthetic organic chemistry. These compounds can be designed to contain various functional groups, making them versatile intermediates for further chemical transformations. This versatility underscores the importance of azetidine derivatives in synthesizing compounds with potential biological activities (Nadir & Singh, 2004).

Antidepressant and Nootropic Agents

Research into N-arylsulfonyl azetidine derivatives has shown potential in the development of new antidepressant and nootropic agents. Certain azetidine compounds have demonstrated significant activity in pharmacological models, suggesting their utility in treating central nervous system disorders. This area of study highlights the therapeutic potential of azetidine derivatives in neuropsychiatric and cognitive disorders (Thomas et al., 2016).

Agricultural Chemistry

In agricultural chemistry, azetidine derivatives are explored for their herbicidal properties. Specific N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, related to the core structure of this compound, have been synthesized and investigated for their potential as selective herbicides. This research suggests the application of such compounds in developing new agricultural chemicals (Hoppenstand & Hsiao, 1988).

Properties

IUPAC Name

N-(3-chlorophenyl)-3-cyclohexylsulfonylazetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClN2O3S/c17-12-5-4-6-13(9-12)18-16(20)19-10-15(11-19)23(21,22)14-7-2-1-3-8-14/h4-6,9,14-15H,1-3,7-8,10-11H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIHAJULPVYIHGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)S(=O)(=O)C2CN(C2)C(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.